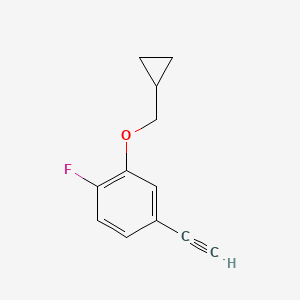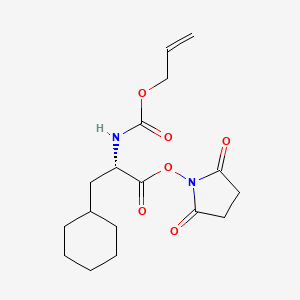![molecular formula C14H11BrO2 B8170606 Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8170606.png)
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate: is an organic compound with the molecular formula C14H11BrO2 . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the fourth position and a carboxylic acid methyl ester group at the third position. This compound is often used in chemical research and synthesis due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate typically involves the following steps:
Bromination: Biphenyl is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Carboxylation: The brominated biphenyl is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydroxide to form the carboxylic acid derivative.
Esterification: The carboxylic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods: While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimized conditions and alternative catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Reduction: 4-Bromobiphenyl-3-carboxylic acid.
Hydrolysis: 4-Bromobiphenyl-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromobiphenyl-4-carboxylic acid methyl ester
- 4-Bromobiphenyl-2-carboxylic acid methyl ester
- 4-Bromobiphenyl-3-carboxylic acid ethyl ester
Comparison: Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is unique due to the specific positioning of the bromine and ester groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research and industrial purposes.
Eigenschaften
IUPAC Name |
methyl 2-bromo-5-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMDRGWXCJBLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-(3-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170597.png)
![2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B8170612.png)


![2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8170628.png)

